molecular formula C7H5BrClNO2 B6185216 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid CAS No. 2639458-32-3

3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Cat. No.: B6185216
CAS No.: 2639458-32-3
M. Wt: 250.48 g/mol
InChI Key: WZJVERRJPRQIGA-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-methylpyridine, followed by carboxylation. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its targets through halogen bonding interactions .

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-2-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 3-Bromo-4-methylpyridine

Comparison: Compared to its similar compounds, 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with a carboxylic acid group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

2639458-32-3

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5BrClNO2/c1-3-2-4(9)10-6(5(3)8)7(11)12/h2H,1H3,(H,11,12)

InChI Key

WZJVERRJPRQIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C(=O)O)Cl

Purity

95

Origin of Product

United States

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